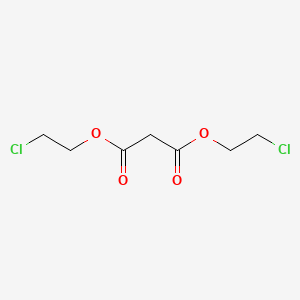
1,4,5,8-Tetramethylbiphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetramethylbiphenylene is an organic compound with the molecular formula C16H16 It is a derivative of biphenylene, where four methyl groups are substituted at the 1, 4, 5, and 8 positions of the biphenylene ring system
準備方法
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetramethylbiphenylene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4,5,8-tetramethyl-2,3-dihydro-1H-cyclopenta[b]naphthalene with a suitable oxidizing agent can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as Friedel-Crafts alkylation, cyclization, and oxidation reactions. The choice of reagents, catalysts, and reaction conditions can significantly influence the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,4,5,8-Tetramethylbiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the biphenylene ring system into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenylene framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetramethylquinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1,4,5,8-Tetramethylbiphenylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of biphenylene compounds are being explored for their potential biological activities.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,4,5,8-tetramethylbiphenylene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in applications such as organic electronics and photovoltaics. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives used.
類似化合物との比較
1,4,5,8-Tetramethylbiphenylene can be compared with other similar compounds, such as:
1,4,5,8-Tetramethylnaphthalene: This compound has a similar methyl-substituted structure but lacks the biphenylene ring system.
1,4,5,8-Tetraethynylnaphthalene: This derivative has ethynyl groups instead of methyl groups, leading to different chemical and physical properties.
1,4,5,8-Naphthalene Tetracarboxylic Dianhydride: This compound has carboxylic acid groups, making it more reactive and suitable for different applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it valuable for various research and industrial applications.
特性
CAS番号 |
63548-78-7 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC名 |
1,4,5,8-tetramethylbiphenylene |
InChI |
InChI=1S/C16H16/c1-9-5-6-10(2)14-13(9)15-11(3)7-8-12(4)16(14)15/h5-8H,1-4H3 |
InChIキー |
SFBSYFAUEFHVOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=C3C(=CC=C(C3=C12)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11960568.png)
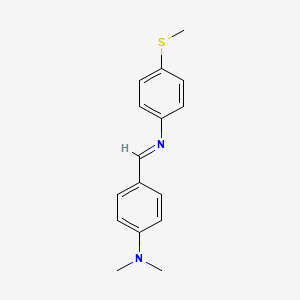
![pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960572.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)

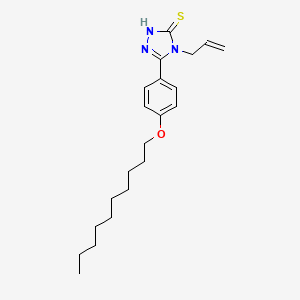
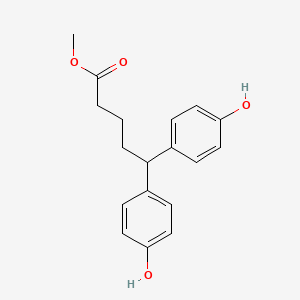
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)
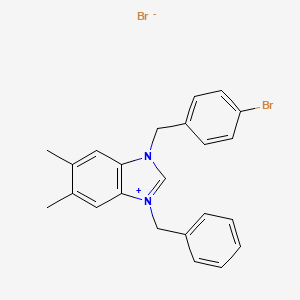

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)
